molecular formula C12H16O2 B1441828 2-Isobutoxy-5-methylbenzaldehyde CAS No. 1340411-54-2

2-Isobutoxy-5-methylbenzaldehyde

Cat. No. B1441828
M. Wt: 192.25 g/mol
InChI Key: HLZRIIBKTKSFRH-UHFFFAOYSA-N
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Description

2-Isobutoxy-5-methylbenzaldehyde is a chemical compound with the CAS Number: 1340411-54-2 . It has a molecular weight of 192.26 and is in liquid form . The IUPAC name for this compound is 2-isobutoxy-5-methylbenzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Isobutoxy-5-methylbenzaldehyde is 1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-7,9H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Isobutoxy-5-methylbenzaldehyde is a liquid . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Isobutoxy-5-methylbenzaldehyde, while not directly studied in the available literature, is structurally related to various methylbenzaldehydes which have been extensively researched. These compounds serve as precursors or intermediates in the synthesis of complex organic molecules and materials. For instance, methylbenzaldehydes form through sequential aldol condensations and subsequent dehydrocyclization during ethanol upgrading reactions, highlighting their role in producing value-added chemicals from bioethanol (Takahiko Moteki, A. Rowley, D. Flaherty, 2016). Additionally, derivatives of 2-hydroxy-3-isobornyl-5-methylbenzaldehyde have been synthesized, with a comparative evaluation of their radical scavenging and antioxidant activities, showcasing their potential in biomedical applications (E. V. Buravlev, O. G. Shevchenko, 2019).

Fluorescent Sensing and Biological Applications

Compounds structurally related to 2-Isobutoxy-5-methylbenzaldehyde have been explored for their fluorescent sensing capabilities. For example, a Schiff base compound derived from a methylbenzaldehyde analog has been used as a highly selective and sensitive pH-responsive fluorescent sensor, valuable for studying biological organelles (Uday Saha et al., 2011). This demonstrates the potential of structurally similar compounds in developing fluorescent probes for biological and chemical sensing applications.

Nonlinear Optical Materials

Research into the nonlinear optical (NLO) properties of 2-hydroxy-5-methylbenzaldehyde derivatives has revealed significant insights into their potential as materials for photonic applications. Studies have focused on their first and second order hyperpolarizabilities, exploring the molecular basis of their NLO behavior and their potential as optical limiting materials (D. Jayareshmi, H. Robert, D. Aruldhas, 2021). This area of research underscores the versatility of methylbenzaldehyde derivatives in contributing to advancements in optical technologies.

properties

IUPAC Name

5-methyl-2-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZRIIBKTKSFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxy-5-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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